![molecular formula C34H25N3O2 B14545890 [2-(1-Methyl-1H-indol-3-yl)-1H-perimidine-1,3(2H)-diyl]bis(phenylmethanone) CAS No. 62078-41-5](/img/structure/B14545890.png)
[2-(1-Methyl-1H-indol-3-yl)-1H-perimidine-1,3(2H)-diyl]bis(phenylmethanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(1-Methyl-1H-indol-3-yl)-1H-perimidine-1,3(2H)-diyl]bis(phenylmethanone) is a complex organic compound that features both indole and perimidine moieties. Indole derivatives are known for their significant biological activities and are prevalent in various natural products and pharmaceuticals . Perimidine derivatives also exhibit a range of biological activities, making this compound of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-Methyl-1H-indol-3-yl)-1H-perimidine-1,3(2H)-diyl]bis(phenylmethanone) typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole ring . The perimidine moiety can be synthesized through cyclization reactions involving appropriate precursors such as diamines and aldehydes .
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these methods is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
[2-(1-Methyl-1H-indol-3-yl)-1H-perimidine-1,3(2H)-diyl]bis(phenylmethanone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and perimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [2-(1-Methyl-1H-indol-3-yl)-1H-perimidine-1,3(2H)-diyl]bis(phenylmethanone) is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
Biologically, this compound has shown potential in various assays for its antimicrobial, anticancer, and anti-inflammatory properties. It is often used in research to study the interactions between small molecules and biological targets .
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may serve as lead compounds in drug discovery programs aimed at treating diseases such as cancer, infections, and inflammatory disorders .
Industry
Industrially, the compound is used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other functional materials .
Mechanism of Action
The mechanism of action of [2-(1-Methyl-1H-indol-3-yl)-1H-perimidine-1,3(2H)-diyl]bis(phenylmethanone) involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The perimidine ring can interact with nucleic acids and proteins, influencing cellular processes . These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
Perimidine derivatives: Used in various therapeutic applications due to their biological activities.
Uniqueness
What sets [2-(1-Methyl-1H-indol-3-yl)-1H-perimidine-1,3(2H)-diyl]bis(phenylmethanone) apart is its dual functionality, combining the properties of both indole and perimidine rings.
Properties
CAS No. |
62078-41-5 |
|---|---|
Molecular Formula |
C34H25N3O2 |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
[3-benzoyl-2-(1-methylindol-3-yl)-2H-perimidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C34H25N3O2/c1-35-22-27(26-18-8-9-19-28(26)35)32-36(33(38)24-12-4-2-5-13-24)29-20-10-16-23-17-11-21-30(31(23)29)37(32)34(39)25-14-6-3-7-15-25/h2-22,32H,1H3 |
InChI Key |
APJLQJRGWHGGDC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3N(C4=CC=CC5=C4C(=CC=C5)N3C(=O)C6=CC=CC=C6)C(=O)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


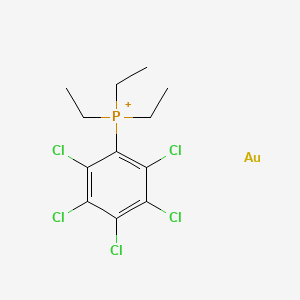
![N-[(4-Chlorobenzoyl)oxy]-4-methyl-N-phenylbenzene-1-sulfonamide](/img/structure/B14545814.png)
![Diethyl [2,2,2-trichloro-1-(1-ethoxyethoxy)ethyl]phosphonate](/img/structure/B14545817.png)
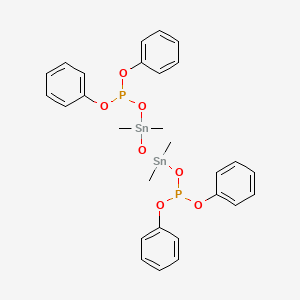
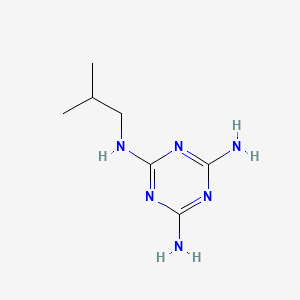
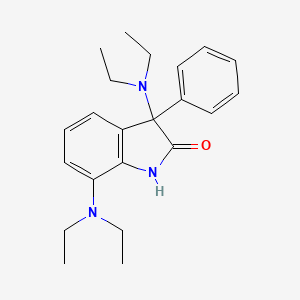
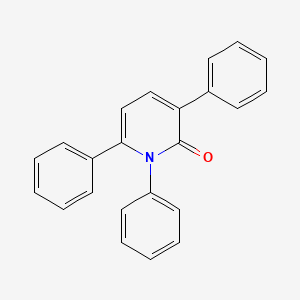
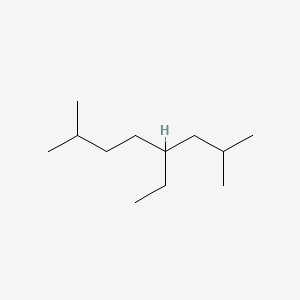
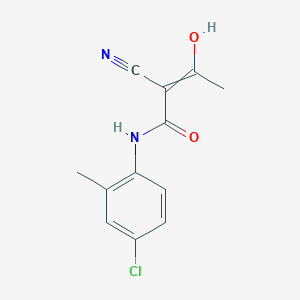
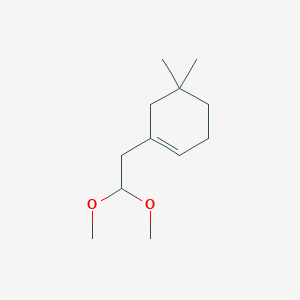

![4-Ethyl-2-phenyl-4,5,6,7-tetrahydrocyclopenta[b]thiopyran](/img/structure/B14545858.png)
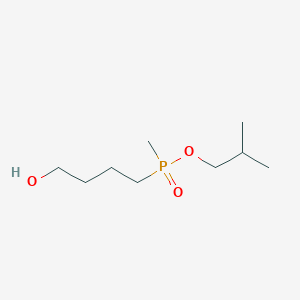
![2H-1-Benzopyran, 2-(4-methoxyphenyl)-3-[(methylthio)methoxy]-](/img/structure/B14545883.png)
